Cas no 49775-37-3 (3-ethoxypropanoyl chloride)
3-ethoxypropanoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-ethoxypropanoyl chloride
- Propanoyl chloride,3-ethoxy;3-Ethoxypropionyl chloride;3-ethoxypropionic acid chloride;3-Aethoxy-propionylchlorid;
- 3-ethoxypropionyl chloride
- Propanoylchloride,3-ethoxy-
- 3-ethoxy-propionyl chloride
- SCHEMBL2476610
- AKOS025141863
- LS-09996
- DTXSID10497669
- 49775-37-3
- Propanoyl chloride, 3-ethoxy-
- MFCD20486890
- GFXIPEXVMCDDBA-UHFFFAOYSA-N
- ALBB-028804
- 3-ethoxypropionic acid chloride
- 3-ethoxypropanoylchloride
-
- MDL: MFCD20486890
- Inchi: 1S/C5H9ClO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3
- InChI Key: GFXIPEXVMCDDBA-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)CCOCC
Computed Properties
- Exact Mass: 136.02900
- Monoisotopic Mass: 136.0291072Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 1.17840
3-ethoxypropanoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677165-50mg |
3-ethoxypropanoyl chloride |
49775-37-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E677165-100mg |
3-ethoxypropanoyl chloride |
49775-37-3 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E677165-500mg |
3-ethoxypropanoyl chloride |
49775-37-3 | 500mg |
$ 295.00 | 2022-06-05 | ||
| abcr | AB417432-500 mg |
3-Ethoxypropanoyl chloride |
49775-37-3 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB417432-1 g |
3-Ethoxypropanoyl chloride |
49775-37-3 | 1g |
€322.50 | 2023-04-24 | ||
| Matrix Scientific | 159498-500mg |
3-Ethoxypropanoyl chloride |
49775-37-3 | 500mg |
$240.00 | 2023-09-11 | ||
| Matrix Scientific | 159498-1g |
3-Ethoxypropanoyl chloride |
49775-37-3 | 1g |
$300.00 | 2023-09-11 | ||
| Matrix Scientific | 159498-5g |
3-Ethoxypropanoyl chloride |
49775-37-3 | 5g |
$1000.00 | 2023-09-11 | ||
| Enamine | BBV-83712111-1.0g |
3-ethoxypropanoyl chloride |
49775-37-3 | 95% | 1.0g |
$0.0 | 2023-01-08 | |
| Ambeed | A778769-1g |
3-EThoxypropanoyl chloride |
49775-37-3 | 95% | 1g |
$170.0 | 2023-02-16 |
3-ethoxypropanoyl chloride Suppliers
3-ethoxypropanoyl chloride Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-ethoxypropanoyl chloride
Professional Introduction to Compound with CAS No. 49775-37-3 and Product Name: 3-ethoxypropanoyl chloride
3-ethoxypropanoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 49775-37-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a chlorinated ester group, has garnered attention due to its versatile applications in the development of various chemical entities, particularly in medicinal chemistry and agrochemical research. The structural attributes of 3-ethoxypropanoyl chloride make it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.
The reactivity of 3-ethoxypropanoyl chloride stems from its acyl chloride functionality, which readily participates in nucleophilic acyl substitution reactions. This property is exploited in the synthesis of amides, esters, and other derivatives, making it indispensable in industrial and academic laboratories. The compound’s ability to undergo facile reactions with a wide range of nucleophiles underscores its importance as a synthetic intermediate. Furthermore, its role in constructing diverse molecular frameworks has been leveraged in the design of novel therapeutic agents targeting various biological pathways.
In recent years, the demand for efficient and scalable synthetic routes has driven innovation in the utilization of 3-ethoxypropanoyl chloride. Advances in catalytic methods and green chemistry principles have enabled more sustainable production processes, reducing waste and improving yields. For instance, transition-metal-catalyzed reactions have been employed to enhance the selectivity and efficiency of transformations involving 3-ethoxypropanoyl chloride, aligning with global efforts to minimize environmental impact.
One of the most compelling applications of 3-ethoxypropanoyl chloride is in the field of drug discovery. Researchers have harnessed its reactivity to develop libraries of compounds for high-throughput screening (HTS) campaigns. By incorporating 3-ethoxypropanoyl chloride into scaffold-hopping strategies, scientists have identified lead structures with promising pharmacological activity. These efforts have yielded candidates with potential therapeutic value in areas such as oncology, neurology, and infectious diseases. The compound’s adaptability in medicinal chemistry underscores its enduring relevance.
The mechanistic understanding of reactions involving 3-ethoxypropanoyl chloride has also seen significant progress. Computational studies have provided insights into reaction pathways, allowing for the rational design of optimized synthetic protocols. Such knowledge is crucial for industrial applications where cost-effectiveness and reproducibility are paramount. Additionally, the development of novel ligands and catalysts has further expanded the synthetic toolkit available to chemists working with 3-ethoxypropanoyl chloride, enabling access to previously inaccessible molecular architectures.
From a regulatory perspective, the handling and use of 3-ethoxypropanoyl chloride must adhere to established safety protocols to ensure worker protection and environmental compliance. While not classified as a hazardous material under standard definitions, proper storage conditions—such as cool temperatures and inert atmospheres—are recommended to maintain stability and prevent degradation. These practices align with broader industry standards aimed at promoting safe chemical management.
The future prospects for 3-ethoxypropanoyl chloride are bright, particularly as innovation continues to drive new applications in pharmaceuticals and beyond. Emerging fields such as biocatalysis and flow chemistry offer exciting avenues for leveraging this versatile intermediate. By integrating cutting-edge technologies with traditional synthetic methodologies, researchers can unlock new possibilities for utilizing 3-ethoxypropanoyl chloride in complex molecular constructions.
In conclusion, 3-ethoxypropanoyl chloride (CAS No. 49775-37-3) represents a cornerstone compound in modern organic synthesis. Its broad utility spans from academic research to industrial-scale production, underscoring its importance in advancing chemical science. As methodologies evolve and new challenges arise, the adaptability and reactivity of 3-ethoxypropanoyl chloride will continue to make it a cornerstone of synthetic chemistry, driving innovation across multiple disciplines.
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